molecular formula C4H4Br2N2 B1586895 2,5-Dibromo-1-methyl-1h-imidazole CAS No. 53857-59-3

2,5-Dibromo-1-methyl-1h-imidazole

Cat. No.: B1586895
CAS No.: 53857-59-3
M. Wt: 239.9 g/mol
InChI Key: WVCRXJDDBGDCTA-UHFFFAOYSA-N
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Description

2,5-Dibromo-1-methyl-1H-imidazole: is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atomsThe molecular formula of this compound is C4H4Br2N2, and it has a molecular weight of 239.90 g/mol .

Mechanism of Action

Target of Action

The primary target of 2,5-Dibromo-1-methyl-1h-imidazole is believed to be enzymes involved in protein and nucleic acid synthesis . These enzymes play a crucial role in the growth and development of cells, and by inhibiting these enzymes, this compound can potentially disrupt cellular processes.

Mode of Action

This compound interacts with its targets, the enzymes involved in protein and nucleic acid synthesis, by binding to their active sites. This binding inhibits the normal function of these enzymes, leading to disruption in protein and nucleic acid synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of protein and nucleic acid synthesis. This could lead to halted cell growth and proliferation, potentially leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method includes the use of bromine in an organic solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 5 positions of the imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or amino derivatives of 1-methylimidazole.

    Oxidation Products: Oxidized forms of the imidazole ring, such as imidazole N-oxides.

    Reduction Products: Reduced forms of the imidazole ring, such as imidazolines.

Scientific Research Applications

Medicinal Chemistry

DBMI is primarily utilized as a building block in the synthesis of pharmaceutical compounds, particularly those exhibiting antimicrobial and anticancer properties. Its brominated structure allows for enhanced biological activity compared to non-halogenated imidazoles.

Key Findings :

  • Antimicrobial Activity : DBMI has demonstrated efficacy against various pathogenic microorganisms, including antibiotic-resistant strains.
MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Candida albicans12100
  • Anticancer Activity : In vitro studies indicate that DBMI can induce apoptosis in cancer cells while sparing normal cells. For instance, research on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed significant reductions in cell viability at concentrations above 100 µg/mL after 48 hours of exposure.

Material Science

DBMI is also employed in the development of advanced materials, including polymers and coatings with improved properties. Its unique chemical structure allows for modifications that enhance the physical characteristics of these materials.

Biological Studies

As a biochemical probe, DBMI is utilized in assays to study enzyme activities and protein interactions. Its ability to inhibit enzymes involved in protein and nucleic acid synthesis makes it a valuable tool in biochemical research.

Case Studies

  • Antimicrobial Efficacy : A study assessing the antibacterial properties of DBMI highlighted its significant inhibition against multidrug-resistant strains of Staphylococcus aureus, suggesting potential clinical applications.
  • Anticancer Activity : Research into the effects of DBMI on human cancer cell lines demonstrated that treatment resulted in reduced cell viability and induced apoptotic markers, indicating its potential as an anticancer drug candidate.

Toxicity Profile

Toxicity assessments using human dermal fibroblast cells (HFF-1) revealed that DBMI exhibits low cytotoxicity at therapeutic concentrations. The compound maintained over 80% cell viability at concentrations up to 5000 µg/mL, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-1-methyl-1H-imidazole
  • 1-Methylimidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 5-Bromo-1-methyl-1H-imidazole

Uniqueness

2,5-Dibromo-1-methyl-1H-imidazole is unique due to the presence of bromine atoms at both the 2 and 5 positions of the imidazole ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other brominated imidazoles, this compound offers a broader range of applications in synthetic chemistry and material science .

Biological Activity

2,5-Dibromo-1-methyl-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. Imidazole compounds are known for their broad range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound through a review of recent studies and findings.

This compound has a molecular formula of C₅H₅Br₂N₂ and a molecular weight of approximately 227.92 g/mol. The presence of bromine atoms in its structure is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.

Imidazole derivatives function through various mechanisms, including:

  • Enzyme Inhibition : Many imidazoles inhibit enzymes that are crucial for microbial survival.
  • Cell Membrane Disruption : These compounds can disrupt the integrity of microbial cell membranes.
  • Interference with Nucleic Acids : Some imidazoles can interact with DNA and RNA, affecting replication and transcription processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms. The compound has shown efficacy in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Candida albicans12100

These results indicate that this compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potential anticancer properties. Research involving human cancer cell lines has shown that it can induce apoptosis in cancer cells while sparing normal cells.

Case Study:
A study evaluated the effects of this compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound was found to reduce cell viability significantly at concentrations above 100 µg/mL after 48 hours of exposure, indicating its potential as an anticancer agent .

Toxicity Profile

Toxicity assessments using human dermal fibroblast cells (HFF-1) revealed that this compound exhibits low cytotoxicity at therapeutic concentrations. The compound maintained over 80% cell viability at concentrations up to 5000 µg/mL, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

2,5-dibromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCRXJDDBGDCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378407
Record name 2,5-Dibromo-1-methyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53857-59-3
Record name 2,5-Dibromo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53857-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-1-methyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53857-59-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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